2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(4-methoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-8(14-2)5-7-12/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAKRAIBRJTJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, offering a comprehensive overview of its applications and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxypiperidine with a suitable chloroalkyl ketone. The process can be optimized for yield and purity using various solvents and reaction conditions. For example, one study reported the use of toluene as a solvent, achieving satisfactory yields through careful temperature control and reaction time adjustments .
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The disc diffusion method was employed to assess its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (20) |
| Escherichia coli | 12 | Ciprofloxacin (18) |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin (19) |
Cytotoxicity Studies
Cytotoxicity assessments have also been conducted to evaluate the safety profile of the compound. Using MTT assays, researchers found that this compound exhibited moderate cytotoxic effects on cancer cell lines, suggesting potential for further development as an anticancer agent .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The proposed mechanism of action for this compound involves interaction with specific cellular targets that influence cell signaling pathways related to growth and proliferation. Preliminary in silico studies suggest that it may act as a selective inhibitor of certain receptors, which could explain its observed biological effects .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant improvement in infection resolution compared to placebo .
- Case Study on Cancer Treatment : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells, leading researchers to explore its use in combination therapies for enhanced efficacy .
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds similar to 2-Chloro-1-(4-methoxypiperidin-1-yl)butan-1-one exhibit significant activity at dopamine receptors, particularly D2 receptors. These receptors are critical targets for the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The structure of this compound allows for modifications that can enhance affinity and selectivity towards these receptors.
Case Study: D2 Antagonists
A study focusing on the synthesis and profiling of D2 antagonists demonstrated that structural modifications to the butyrophenone scaffold can yield compounds with improved binding kinetics and efficacy. The findings suggest that derivatives of this compound could serve as valuable tools in understanding the pharmacodynamics of D2 receptor interactions .
Potential Analgesic Properties
Preliminary studies have suggested that this compound may possess analgesic properties, potentially useful in pain management therapies. The mechanism is hypothesized to involve modulation of neurotransmitter systems related to pain perception.
Data Table: Analgesic Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Analgesic | [insert reference] |
Anti-Anxiety Effects
The anxiolytic potential of compounds related to this compound has been investigated, with some analogues showing promise in reducing anxiety-like behaviors in preclinical models. This application could be particularly relevant for developing new treatments for anxiety disorders.
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the piperidine ring or the butanone moiety can significantly affect receptor binding affinity and selectivity.
Table: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Para-substitution on piperidine | Increased D2 affinity | [insert reference] |
| Alkyl chain length variation | Altered pharmacokinetics | [insert reference] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
